molecular formula C5H9ClOS B13598510 2-Propanone, 1-chloro-3-(ethylthio)-

2-Propanone, 1-chloro-3-(ethylthio)-

Cat. No.: B13598510
M. Wt: 152.64 g/mol
InChI Key: MTVLNSRKPJFGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanone, 1-chloro-3-(ethylthio)- is an organic compound with the molecular formula C5H9ClOS It is a derivative of acetone, where one of the hydrogen atoms in the methyl group is replaced by a chlorine atom and another by an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-chloro-3-(ethylthio)- typically involves the chlorination of 3-(ethylthio)propanone. This can be achieved through the reaction of 3-(ethylthio)propanone with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Propanone, 1-chloro-3-(ethylthio)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-chloro-3-(ethylthio)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents such as ethanol.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of amines or thioethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Propanone, 1-chloro-3-(ethylthio)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Employed in the development of biochemical assays and as a reagent in the modification of biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-chloro-3-(ethylthio)- involves its interaction with various molecular targets. The chlorine atom and the ethylthio group make the compound reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a wide range of chemical reactions, leading to the formation of new compounds with different properties. The carbonyl group in the molecule also plays a crucial role in its reactivity, as it can undergo nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

2-Propanone, 1-chloro-3-(ethylthio)- can be compared with other similar compounds such as:

    1-Chloro-2-propanone: Lacks the ethylthio group, making it less versatile in terms of chemical reactivity.

    1-(Ethylthio)-2-propanone: Lacks the chlorine atom, which reduces its ability to participate in substitution reactions.

    Chloroacetone: Similar structure but with different reactivity due to the absence of the ethylthio group.

The presence of both the chlorine atom and the ethylthio group in 2-Propanone, 1-chloro-3-(ethylthio)- makes it unique and more versatile in chemical synthesis and applications.

Properties

Molecular Formula

C5H9ClOS

Molecular Weight

152.64 g/mol

IUPAC Name

1-chloro-3-ethylsulfanylpropan-2-one

InChI

InChI=1S/C5H9ClOS/c1-2-8-4-5(7)3-6/h2-4H2,1H3

InChI Key

MTVLNSRKPJFGOM-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.